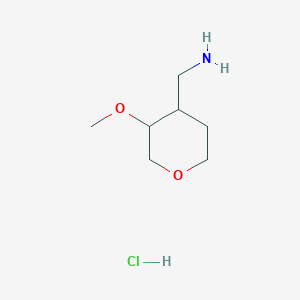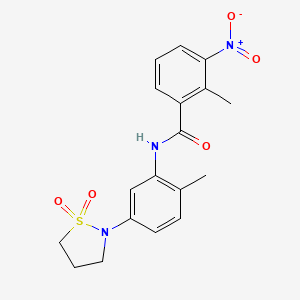
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and insulin-sensitizing properties.
Applications De Recherche Scientifique
Antimicrobial Applications
A series of compounds related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they were tested for their inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The presence of thiazole and thiazolidine rings in these compounds contributes to their antimicrobial efficacy, indicating their potential for therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013); (Desai, Rajpara, & Joshi, 2013).
Antitubercular and Antimicrobial Agents
Research into 4-thiazolidinone derivatives, which are structurally related to the compound , has demonstrated their application as antitubercular and antimicrobial agents. These derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis, showcasing their potential in combating tuberculosis alongside their antimicrobial properties (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Hypoxia-Selective Cytotoxicity
Another area of research involves the exploration of compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide for their role as hypoxia-selective cytotoxins. These compounds are investigated for their potential in selectively targeting hypoxic tumor cells, a common characteristic of solid tumors, thereby offering a targeted approach to cancer therapy. Such compounds are designed to be activated under low oxygen conditions, which are prevalent within tumors, thus minimizing damage to healthy, oxygenated tissues (Palmer, van Zijl, Denny, & Wilson, 1995).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
It is believed to interact with cdk2, potentially inhibiting its activity . This could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By targeting CDK2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include halted cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle progression. By inhibiting CDK2, the compound could potentially halt cell growth and proliferation . This could have significant implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-7-8-14(20-9-4-10-27(20,25)26)11-16(12)19-18(22)15-5-3-6-17(13(15)2)21(23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWEUIWSPXJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
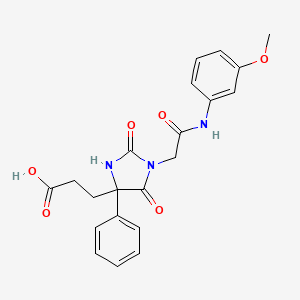
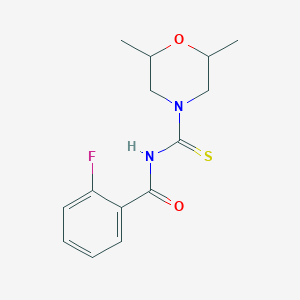
![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)
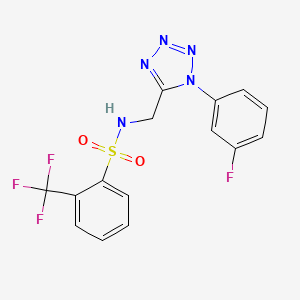
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)
![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)
![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
